4-[(7-hydroxy-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-6-yl)methyl]-N,N-dimethylpiperazine-1-sulfonamide
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Overview
Description
4-[(7-hydroxy-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-6-yl)methyl]-N,N-dimethylpiperazine-1-sulfonamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is notable for its unique structure, which includes a chromen ring fused with a cyclopentane ring, and a piperazine sulfonamide moiety. The presence of these functional groups makes it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(7-hydroxy-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-6-yl)methyl]-N,N-dimethylpiperazine-1-sulfonamide typically involves multiple steps. One common method starts with the Pechmann condensation of resorcinol and ethyl-2-oxocyclopentacarboxylate in the presence of sulfuric acid to form the hydroxycoumarin intermediate . This intermediate is then alkylated with ethylbromoacetate in acetone and potash to form the ethyl ester, which is subsequently saponified and acidified to yield the corresponding acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity. Green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are also considered to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-[(7-hydroxy-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-6-yl)methyl]-N,N-dimethylpiperazine-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the chromen ring can be reduced to form an alcohol.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, pH adjustments, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a chromenone derivative, while reduction of the carbonyl group can produce a dihydrochromen derivative .
Scientific Research Applications
4-[(7-hydroxy-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-6-yl)methyl]-N,N-dimethylpiperazine-1-sulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-[(7-hydroxy-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-6-yl)methyl]-N,N-dimethylpiperazine-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of various cellular processes. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators . Additionally, it can interact with antioxidant pathways, neutralizing reactive oxygen species and protecting cells from oxidative damage .
Comparison with Similar Compounds
Similar Compounds
7-hydroxy-1,2,3,4-tetrahydrocyclopenta[c]chromen-4-one: Shares a similar chromen ring structure but lacks the piperazine sulfonamide moiety.
4-hydroxy-2-quinolones: Contains a similar heterocyclic structure with notable biological activities.
Uniqueness
4-[(7-hydroxy-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-6-yl)methyl]-N,N-dimethylpiperazine-1-sulfonamide is unique due to its combination of a chromen ring, cyclopentane ring, and piperazine sulfonamide moiety. This unique structure contributes to its diverse chemical reactivity and potential biological activities .
Properties
Molecular Formula |
C19H25N3O5S |
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Molecular Weight |
407.5 g/mol |
IUPAC Name |
4-[(7-hydroxy-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-6-yl)methyl]-N,N-dimethylpiperazine-1-sulfonamide |
InChI |
InChI=1S/C19H25N3O5S/c1-20(2)28(25,26)22-10-8-21(9-11-22)12-16-17(23)7-6-14-13-4-3-5-15(13)19(24)27-18(14)16/h6-7,23H,3-5,8-12H2,1-2H3 |
InChI Key |
OHYLVNQWWXPSNA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCN(CC1)CC2=C(C=CC3=C2OC(=O)C4=C3CCC4)O |
Origin of Product |
United States |
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